4-(pyrrolidine-1-carbonyl)benzoic Acid

Vue d'ensemble

Description

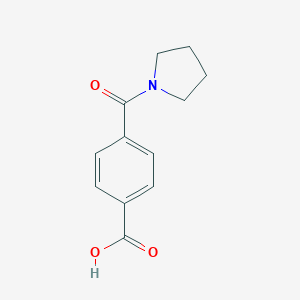

4-(pyrrolidine-1-carbonyl)benzoic Acid is an organic compound with the molecular formula C12H13NO3. It is also known by various synonyms such as 4-pyrrolidin-1-yl benzoic acid, 4-1-pyrrolidinyl benzoic acid, and 4-pyrrolidin-1-yl-benzoic acid. This compound is a solid substance and is used in various scientific research applications.

Méthodes De Préparation

The synthesis of 4-(pyrrolidine-1-carbonyl)benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with pyrrolidine in the presence of a coupling agent . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

4-(pyrrolidine-1-carbonyl)benzoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

The compound exhibits a wide range of biological activities, making it a valuable building block in drug development:

- Anticancer Activity : Research indicates that derivatives of 4-(pyrrolidine-1-carbonyl)benzoic Acid can induce apoptosis in cancer cells. For instance, specific derivatives have shown effectiveness against A549 lung carcinoma cells, highlighting their potential as anticancer agents . The mechanism involves the induction of apoptosis, characterized by nuclear condensation and DNA fragmentation .

- Enzyme Inhibition : The compound has been explored as an inhibitor of metalloproteases, particularly those involved in vasoconstriction and various cardiovascular diseases. This inhibition can be beneficial for treating conditions such as hypertension and myocardial ischemia .

- Neuropharmacological Effects : Compounds containing the pyrrolidine moiety have demonstrated neuroprotective properties, which may be advantageous in treating neurodegenerative diseases.

Antimicrobial Agents

Recent studies have focused on the synthesis of thiophene-arylamide derivatives from this compound, which have shown promising activity against Mycobacterium tuberculosis. These compounds were evaluated for their minimum inhibitory concentration (MIC), demonstrating significant antibacterial properties .

Antiviral Properties

Derivatives have also been tested for antiviral activity, particularly against viral infections where protease inhibition is crucial for viral replication. The structural modifications of the pyrrolidine ring enhance binding affinity to viral proteases .

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various derivatives on lung cancer cells, compounds derived from this compound were found to selectively induce apoptosis with minimal toxicity to normal cells. The study utilized fluorescence staining techniques to confirm apoptosis induction through observable changes in cell morphology and DNA fragmentation patterns .

Case Study 2: Cardiovascular Applications

Research has highlighted the efficacy of pyrrolidine-based compounds in inhibiting endothelin-converting enzyme (ECE), which plays a role in cardiovascular diseases. Inhibition of this enzyme has been linked to improved outcomes in conditions such as cardiac insufficiency and hypertension .

Mécanisme D'action

The mechanism of action of 4-(pyrrolidine-1-carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways . The pyrrolidine ring in its structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

4-(pyrrolidine-1-carbonyl)benzoic Acid can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular structure. The unique combination of the benzoic acid and pyrrolidine moieties in this compound gives it distinct chemical and biological properties .

Activité Biologique

4-(Pyrrolidine-1-carbonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial applications. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety linked to a pyrrolidine ring through a carbonyl group. This structural configuration is believed to contribute to its biological properties, including its interaction with biological targets and its pharmacokinetic profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a series of experiments, derivatives of this compound were synthesized and screened for their ability to induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and L132 (normal lung cells).

- Cell Viability Assays : The MTT assay was employed to determine the IC50 values for various derivatives. Compounds derived from this compound exhibited significant cytotoxic effects with IC50 values indicating effective concentrations that reduced cell viability.

- Mechanism of Action : The mechanism of action appears to involve the induction of apoptosis, as evidenced by DNA laddering assays that demonstrated DNA fragmentation in treated cells. Additionally, DAPI staining revealed nuclear condensation, a hallmark of late-stage apoptosis .

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 4c | A549 | 15 | Yes |

| 4e | A549 | 20 | Yes |

| 5c | A549 | 18 | Yes |

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Studies indicate that certain derivatives exhibit promising activity against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy was assessed using MIC assays, showing that some derivatives possess significant antibacterial properties comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4j | Staphylococcus aureus | 32 |

| 4k | Escherichia coli | 64 |

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Hemolytic assays conducted on red blood cells indicated moderate hemolysis for some derivatives, suggesting a relative safety for in vivo applications. The results imply that while these compounds can induce apoptosis in cancer cells, they do not significantly damage normal cells or cause hemolysis at therapeutic doses .

Case Studies

A notable study involved the synthesis and evaluation of a series of quinuclidinone-based amides and esters related to this compound. These compounds were tested for their ability to selectively induce apoptosis in cancer cells while minimizing harm to normal cells. The findings underscored the potential of these derivatives as therapeutic agents with a dual role in targeting cancer and exhibiting antibacterial properties .

Propriétés

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWLIPUKNHPPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448848 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150057-97-9 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.